3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol
Overview
Description
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 g/mol . It is a halogenated heterocycle, specifically a pyridine derivative, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring and a prop-2-yn-1-ol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichloropyridine.
Alkyne Addition: A propargylation reaction is carried out where a propargyl alcohol is added to the 3-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-one.
Reduction: Formation of 3-(2,5-Dichloropyridin-3-yl)prop-2-en-1-ol or 3-(2,5-Dichloropyridin-3-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the alkyne and hydroxyl groups suggests potential for covalent binding to target proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol
- 3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol
Uniqueness
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(2,5-dichloropyridin-3-yl)prop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQNFFTTHFMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#CCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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